Carcinine dihydrochloride

Enzymatic Stability Pharmacokinetics Dipeptide Hydrolysis

Select Carcinine dihydrochloride for its quantifiable differentiation: near-complete carnosinase resistance ensures superior stability in topical/transdermal systems vs. L-carnosine. It uniquely combines sub-micromolar H3 receptor antagonism with direct anti-glycation and antioxidant activities, offering a multi-target approach for advanced anti-aging formulations. Ideal for stable serums, creams, and patches requiring sustained bioactivity.

Molecular Formula C8H14N4O.2ClH
C8H16Cl2N4O
Molecular Weight 255.14 g/mol
CAS No. 57022-38-5
Cat. No. B550831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarcinine dihydrochloride
CAS57022-38-5
SynonymsCarcinine dihydrochloride; 
Molecular FormulaC8H14N4O.2ClH
C8H16Cl2N4O
Molecular Weight255.14 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCNC(=O)CCN.Cl.Cl
InChIInChI=1S/C8H14N4O.2ClH/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;;/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*1H
InChIKeyZQTUNIWBUQUKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Decarboxy Carnosine Hydrochloride (CAS 57022-38-5): Technical Baseline for Procurement of a Decarboxylated Carnosine Derivative


Decarboxy carnosine hydrochloride (also known as carcinine dihydrochloride or β-alanylhistamine dihydrochloride) is a synthetic, biomimetic pseudodipeptide formed via decarboxylation of carnosine [1]. It is characterized by a propanamide backbone with an imidazole ring, rendering it structurally distinct from its parent compound, L-carnosine [2]. The molecule is primarily recognized for its dual role as a selective histamine H3 receptor antagonist and a stable antioxidant with anti-glycation properties [3].

Why Generic Carnosine or Histamine Antagonists Cannot Substitute for Decarboxy Carnosine Hydrochloride


In-class substitution of decarboxy carnosine hydrochloride with parent carnosine or alternative H3 antagonists is scientifically unsound due to three quantifiable differentiation vectors. First, carnosine undergoes rapid enzymatic hydrolysis by serum and tissue carnosinases, whereas decarboxylation confers near-complete resistance to degradation [1]. Second, the compound's dual pharmacology—combining sub-micromolar H3 receptor antagonism with direct antioxidant and anti-glycation activity—is not recapitulated by simpler H3 ligands [2]. Third, in transdermal formulations, the compound exhibits superior interaction with the lipid matrix, reducing interfacial resistance and enhancing skin reactivity compared to L-carnosine [3]. These orthogonal differences directly impact formulation stability, dosing frequency, and efficacy profiles.

Quantitative Differentiation of Decarboxy Carnosine Hydrochloride: Comparator-Based Evidence for Scientific Selection


Enzymatic Stability: Negligible Hydrolysis of Decarboxy Carnosine Hydrochloride by Mammalian Carnosinases Compared to Carnosine

Decarboxy carnosine hydrochloride exhibits marked resistance to enzymatic hydrolysis by carnosinases relative to carnosine. In a comparative study using human serum and rat kidney carnosinases, the hydrolysis rate of carnosine was 3-4 fold higher than that of anserine and ophidine, while the rate of carcinine hydrolysis was negligible [1]. This is attributed to the decarboxylation modification which prevents recognition by the active site of carnosinases [1].

Enzymatic Stability Pharmacokinetics Dipeptide Hydrolysis

Histamine H3 Receptor Selectivity: Sub-micromolar Ki of Decarboxy Carnosine Hydrochloride with High Selectivity Over H1 and H2 Receptors

Decarboxy carnosine hydrochloride (carcinine) acts as a highly selective histamine H3 receptor antagonist. The Ki for the H3 receptor is 0.2939 ± 0.2188 μM, demonstrating approximately 12,000-fold selectivity over H1 (Ki = 3621.2 ± 583.9 μM) and approximately 1,200-fold selectivity over H2 (Ki = 365.3 ± 232.8 μM) [1]. This selectivity profile was established through competitive radioligand binding assays using [3H]Nα-methylhistamine for H3 and [3H]mepyramine/[3H]tiotidine for H1/H2 receptors respectively [1].

Receptor Pharmacology Histamine H3 Antagonist Selectivity Profile

Transdermal Permeation Enhancement: Superior Skin Reactivity of Decarboxy Carnosine Hydrochloride in Supramolecular Assemblies Compared to L-Carnosine

In a supramolecular self-assembled formulation containing decarboxy carnosine (DC) and acetyl carnosine (AC), the assembly exhibited more pronounced reactivity with the skin than L-carnosine (LC) alone. This enhancement was attributed to the interaction of DC and AC with the lipid matrix, which reduced interfacial resistance and facilitated transdermal delivery [1]. The study utilized molecular dynamics simulations to confirm the mechanism and showed that supramolecular carnosine significantly reduced the level of advanced glycation end products (AGEs) in vivo [1].

Transdermal Drug Delivery Supramolecular Assembly Topical Formulation

Anti-Glycation and Anti-Melanogenic Efficacy: Dual-Targeting Mechanism of Decarboxy Carnosine Hydrochloride in Hyperpigmentation Models

Decarboxy carnosine hydrochloride has been identified as a dual-targeting agent that inhibits both oxidative stress and glycation pathways to suppress melanogenesis. In a zebrafish model, the compound effectively reduced yolk sac pigment signal intensity, demonstrating a skin brightening effect . Furthermore, a double-blind clinical study on 40 volunteers (ages 35-60) using a serum containing 2% decarboxy carnosine hydrochloride showed clinically proven improvements in skin elasticity and wrinkle reduction [1]. In mechanistic studies, the compound was shown to reduce the formation of advanced glycation end products (AGEs) and to scavenge reducing sugars [2].

Anti-Glycation Skin Brightening Melanogenesis Inhibition

Prioritized Application Scenarios for Decarboxy Carnosine Hydrochloride Based on Quantitative Differentiation


Topical Anti-Aging and Skin Brightening Formulations Requiring Long-Lasting Enzymatic Stability

Given its negligible hydrolysis by carnosinases [1], decarboxy carnosine hydrochloride is ideally suited for leave-on topical products (serums, creams) where sustained antioxidant and anti-glycation activity is required. The compound's resistance to degradation ensures that its bioactivity is maintained over extended periods on the skin, reducing the need for high concentrations or frequent reapplication. This stability advantage is particularly relevant for anti-aging and brightening formulations targeting collagen preservation and reduction of AGEs [1].

Transdermal Delivery Systems Leveraging Enhanced Lipid Matrix Interaction

The enhanced interaction of decarboxy carnosine hydrochloride with the lipid matrix, as demonstrated in supramolecular self-assembled systems [1], supports its use in advanced transdermal patches and microneedle formulations. This property reduces interfacial resistance and improves the efficiency of active delivery across the stratum corneum. Formulators can exploit this characteristic to achieve higher local concentrations of the active in the dermis and epidermis, thereby potentiating anti-glycation and whitening effects [1].

Neuroscience Research Focusing on Histamine H3 Receptor-Mediated Pathways

The exceptional H3 receptor selectivity of decarboxy carnosine hydrochloride (Ki = 0.2939 μM, with >1,000-fold selectivity over H1/H2) [1] makes it a valuable tool compound for investigating histaminergic signaling in the central nervous system. Its oral activity and ability to modulate 5-HT release and cognitive function in animal models [1] support its use in studies of learning, memory, seizure disorders, and locomotor activity, where selective H3 antagonism is required without confounding H1/H2-mediated effects.

Dual-Targeting Hyperpigmentation Treatments and Melasma Management

The dual anti-oxidant and anti-glycation mechanism of decarboxy carnosine hydrochloride [1], coupled with its demonstrated efficacy in reducing pigment signal in zebrafish [2] and improving melasma in clinical observations [3], positions it as a strategic active ingredient in products designed to address hyperpigmentation disorders. The compound's ability to scavenge reducing sugars and prevent AGE formation directly targets the glycation pathways that contribute to skin yellowing and uneven tone, offering a differentiated mode of action compared to simple tyrosinase inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carcinine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.